

(S)-(+)-2-Chloromandelic acid physical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-2-Chloromandelic acid

Cat. No.: B131188

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties and Structure of (S)-(+)-2-Chloromandelic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chiral building blocks is paramount. **(S)-(+)-2-Chloromandelic acid**, a key intermediate in the synthesis of pharmaceuticals such as the antiplatelet agent (S)-clopidogrel, is one such critical molecule.^[1] This technical guide provides a detailed overview of its physical properties and structural features, supported by experimental methodologies and visual representations to facilitate comprehension and application in a research and development setting.

Chemical Structure and Identification

(S)-(+)-2-Chloromandelic acid is a chiral carboxylic acid characterized by a phenyl ring substituted with a chlorine atom at the ortho-position and a stereogenic center at the alpha-carbon of the carboxylic acid.

Molecular Structure:

Caption: 2D Chemical Structure of (S)-(+)-2-Chloromandelic Acid

The spatial arrangement of the substituents around the chiral carbon atom is defined by the "(S)" designation according to the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right.

Table 1: Chemical Identifiers

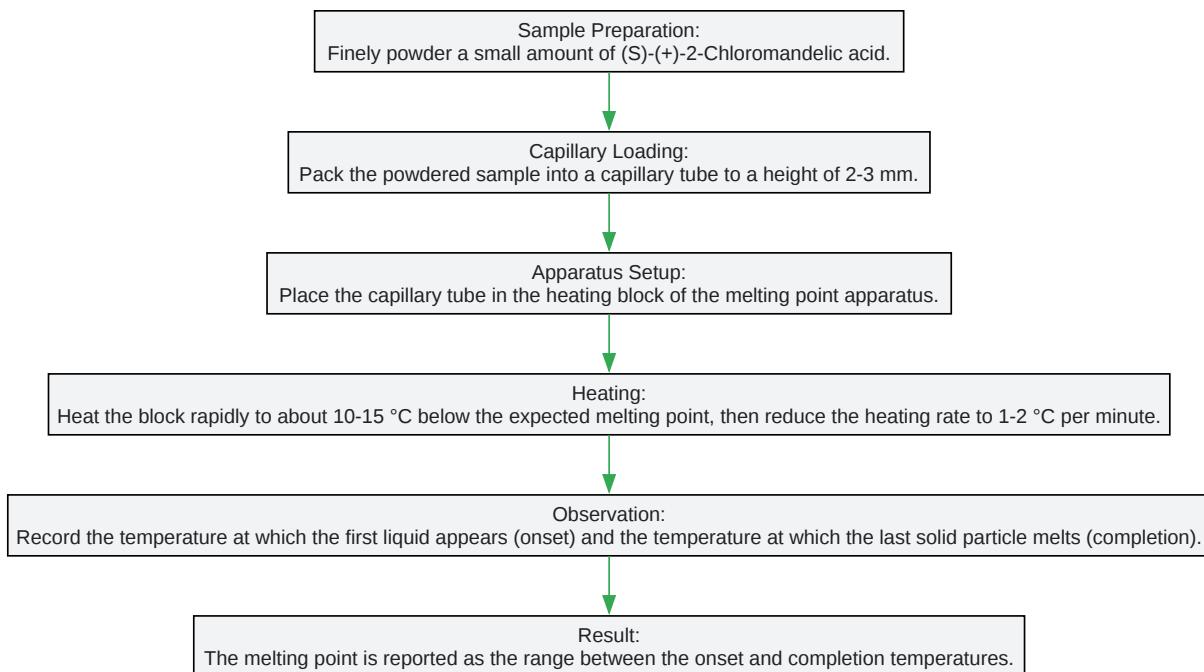
Identifier	Value
CAS Number	52950-19-3
Molecular Formula	C ₈ H ₇ ClO ₃
Molecular Weight	186.59 g/mol
InChI	InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H, (H,11,12)/t7-/m0/s1
SMILES	O--INVALID-LINK--c1ccccc1Cl

Physical Properties

The physical properties of **(S)-(+)-2-Chloromandelic acid** are crucial for its handling, purification, and use in synthesis. These properties are summarized in the table below.

Table 2: Physical Properties of **(S)-(+)-2-Chloromandelic Acid**

Property	Value
Physical State	Solid, powder
Melting Point	118-121 °C
Solubility	Soluble in water and methanol. [2]
Optical Rotation	While the "(+)" designation indicates dextrorotation, a specific experimental value for the specific rotation is not consistently reported across publicly available safety and specification documents. The optical purity is a critical parameter for its use in stereoselective synthesis. [3]


Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying the physical properties of a compound. Below are generalized, yet detailed, methodologies for determining the key physical properties of **(S)-(+)-2-Chloromandelic acid**.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination:

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Solubility Assessment

The solubility of a compound in various solvents is a fundamental property that dictates its application in different reaction and purification systems.

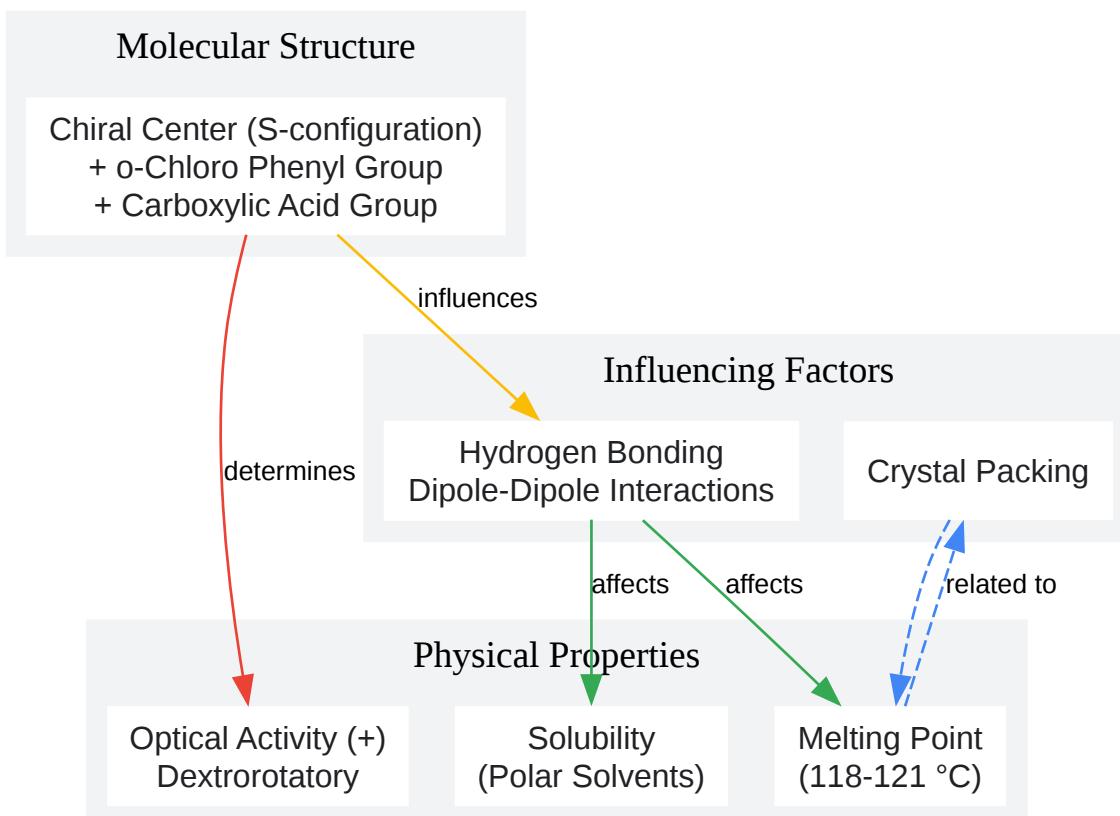

Protocol for Solubility Determination:

- Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
- Sample Preparation: Weigh a precise amount of **(S)-(+)-2-Chloromandelic acid** (e.g., 10 mg) into a series of small vials.
- Solvent Addition: Add a measured volume of a selected solvent (e.g., 1 mL) to each vial.
- Equilibration: Vigorously stir or sonicate the vials at a controlled temperature (e.g., 25 °C) for a set period to ensure equilibrium is reached.
- Observation: Visually inspect the vials for the complete dissolution of the solid.
- Quantification (Optional): If the compound dissolves, add more solute until saturation is reached. If it does not dissolve, the amount of dissolved material in the supernatant can be quantified using techniques like HPLC or UV-Vis spectroscopy after filtration. The solubility is then expressed in terms of concentration (e.g., mg/mL or mol/L).

Optical Rotation Measurement

Optical rotation is a defining characteristic of a chiral molecule and is measured using a polarimeter. This property confirms the enantiomeric identity and purity of the sample.

Experimental Workflow for Polarimetry:



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Optical Rotation Measurement.

Logical Relationships of Key Properties

The interplay between the structure and the physical properties of **(S)-(+)-2-Chloromandelic acid** is fundamental to its chemical behavior.

[Click to download full resolution via product page](#)

Caption: Logical Relationships of **(S)-(+)-2-Chloromandelic Acid** Properties.

This guide provides a foundational understanding of the physical properties and structure of **(S)-(+)-2-Chloromandelic acid**. For any application, it is recommended to consult the specific certificate of analysis for the lot of material being used to obtain the most accurate and up-to-date data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(S)-(+)-2-Chloromandelic acid physical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131188#s-2-chloromandelic-acid-physical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com